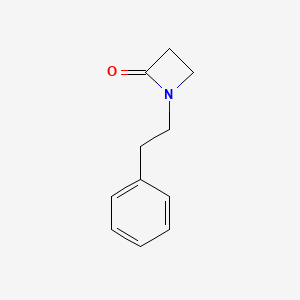
2-Azetidinone, 1-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-(2-phenylethyl)- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are well-known for their presence in various antibiotics, including penicillins and cephalosporins. The 2-azetidinone ring is a crucial structural feature that imparts significant biological activity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azetidinone, 1-(2-phenylethyl)- can be synthesized through various methods. This reaction typically uses propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Another method involves the cyclization of N-substituted β-amino acids using phase-transfer catalysis .
Industrial Production Methods
Industrial production of 2-azetidinones often employs microwave irradiation to enhance reaction rates and yields. This method is considered greener and more efficient compared to conventional methods . The use of molecular iodine as a catalyst under microwave irradiation has also been reported for the synthesis of 3-pyrrole-substituted 2-azetidinones .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted β-lactams .
Scientific Research Applications
2-Azetidinone, 1-(2-phenylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(2-phenylethyl)- involves the inhibition of peptidoglycan biosynthesis in bacterial cell walls. This inhibition occurs through the binding of the compound to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . The disruption of cell wall synthesis leads to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Penicillins: These antibiotics also contain the β-lactam ring and inhibit bacterial cell wall synthesis.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: These compounds are known for their broad-spectrum antibacterial activity.
Uniqueness
2-Azetidinone, 1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-phenylethyl group enhances its stability and reactivity compared to other β-lactams .
Properties
CAS No. |
62664-99-7 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(2-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-9-12(11)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
VBBHBSIIYGFXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


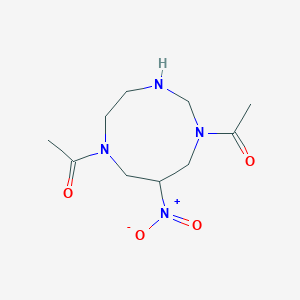
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
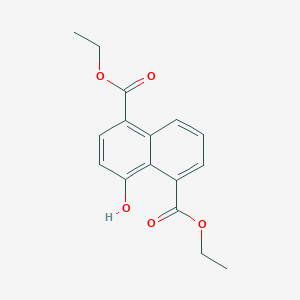

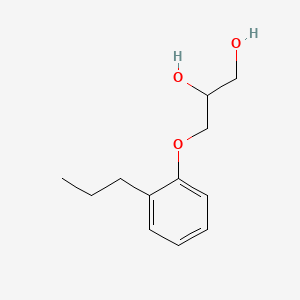

![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)



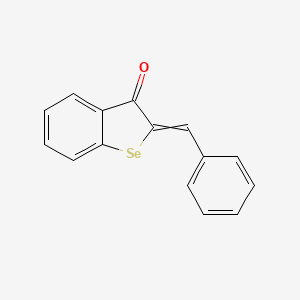
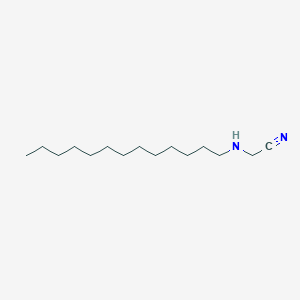
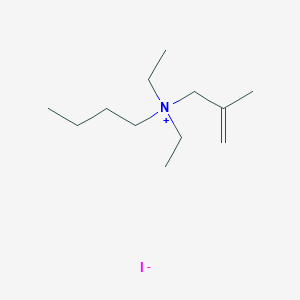
![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)
